molecular formula C11H13N3O B1415827 4-(4-Methoxypyrazol-1-ylmethyl)-phenylamine CAS No. 1859237-51-6

4-(4-Methoxypyrazol-1-ylmethyl)-phenylamine

Cat. No.: B1415827
CAS No.: 1859237-51-6
M. Wt: 203.24 g/mol
InChI Key: PPJYCJUNSNGWQP-UHFFFAOYSA-N
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Description

4-(4-Methoxypyrazol-1-ylmethyl)-phenylamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypyrazol-1-ylmethyl)-phenylamine typically involves the reaction of 4-methoxypyrazole with a suitable phenylamine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypyrazol-1-ylmethyl)-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The phenylamine moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(4-Hydroxypyrazol-1-ylmethyl)-phenylamine.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of various substituted phenylamine derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypyrazol-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The methoxy group can enhance the compound’s binding affinity and selectivity towards its targets . Additionally, the phenylamine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxypyrazol-1-ylmethyl)-phenylamine
  • 4-(4-Chloropyrazol-1-ylmethyl)-phenylamine
  • 4-(4-Nitropyrazol-1-ylmethyl)-phenylamine

Uniqueness

4-(4-Methoxypyrazol-1-ylmethyl)-phenylamine is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the methoxy group can participate in hydrogen bonding, affecting the compound’s binding interactions with proteins and other biomolecules .

Properties

IUPAC Name

4-[(4-methoxypyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-11-6-13-14(8-11)7-9-2-4-10(12)5-3-9/h2-6,8H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJYCJUNSNGWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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